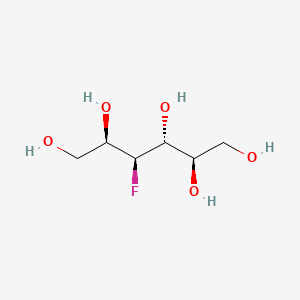

3-Deoxy-3-fluoro-D-glucitol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Deoxy-3-fluoro-D-glucitol is a fluorinated carbohydrate derivative known for its significant applications in various fields, including medicine and chemical research. This compound is particularly noted for its role as a substrate for NAD-linked sorbitol dehydrogenase and its potential as an antidiabetic agent .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of glucose derivatives. One common method starts with the known 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. Subsequent steps include desilylation and acidic methanolysis .

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The production process involves stringent quality control measures to maintain the efficacy of the compound.

化学反应分析

Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like NADP-linked aldose reductase.

Reduction: Utilizes NAD-linked sorbitol dehydrogenase.

Substitution: Fluorination reactions often employ DAST (Diethylaminosulfur trifluoride) as a reagent

Major Products: The major products formed from these reactions include 3-deoxy-3-fluoro-D-fructose and this compound .

科学研究应用

Metabolic Tracer in Imaging

3-Deoxy-3-fluoro-D-glucitol is predominantly used as a metabolic tracer in positron emission tomography (PET) imaging. Its structural similarity to glucose allows it to be transported into cells via glucose transporters, but it cannot be fully metabolized, making it an effective tool for studying glucose metabolism in vivo.

- Case Study : In a study involving rat cerebral tissue, 3-FDG was metabolized to 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose through specific enzymatic pathways. This study highlighted the utility of 3-FDG in monitoring aldose reductase and glucose dehydrogenase activities, providing insights into metabolic disorders such as diabetes .

Research on Glycogen Synthesis

Another significant application of this compound is in the investigation of glycogen synthesis and metabolism. The compound can be incorporated into glycogen and trehalose, allowing researchers to study carbohydrate metabolism in various organisms.

- Data Table: Incorporation of this compound into Glycogen

| Organism | Tissue Type | Product Analyzed | Method Used |

|---|---|---|---|

| Locusta migratoria | Fat body & flight muscle | Glycogen & Trehalose | Radio-chromatographic analysis & NMR |

| Saccharomyces cerevisiae | Yeast | Glycolytic intermediates | Enzymatic assays |

In Locusta migratoria, the incorporation of this compound resulted in the formation of "fluoroglycogen" and "fluorotrehalose," demonstrating its role as a substrate for glycogen synthesis .

Insights into Enzyme Specificity

The compound has been employed to study enzyme specificity, particularly regarding hexokinase activity. Its unique properties allow researchers to differentiate between various hexokinase isoforms based on their ability to phosphorylate different substrates.

- Case Study : Research indicated that 3-deoxy-3-fluoro-D-glucose serves as a substrate for phosphoenolpyruvate-dependent phosphotransferase systems, providing valuable information on enzyme kinetics and substrate preferences .

Development of Therapeutic Agents

The potential therapeutic applications of this compound are also being explored. Its ability to inhibit glycolysis has implications for cancer treatment strategies, where targeting metabolic pathways can restrict tumor growth.

- Research Findings : Studies have shown that 3-deoxy-3-fluoro-D-glucose can inhibit glycolytic activity in cancer cell lines, suggesting its potential role as an adjunct therapeutic agent in oncology .

NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy techniques have been utilized to analyze the metabolic fate of this compound in various biological systems. This method provides detailed insights into its metabolic pathways and interactions with other biomolecules.

- Data Table: NMR Studies on Metabolism of this compound

作用机制

The mechanism of action of 3-Deoxy-3-fluoro-D-glucitol involves its interaction with the glucokinase enzyme, inhibiting its activity and thereby reducing glucose levels in the blood. Additionally, it enhances insulin sensitivity and facilitates glucose utilization within the body .

相似化合物的比较

- 3-Deoxy-3-fluoro-D-glucose

- 3-Deoxy-3-fluoro-D-galactose

- 3-Deoxy-3-fluoro-L-fucose

Comparison: Compared to these similar compounds, 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific inhibition of glucokinase and its significant antidiabetic properties. While other fluorinated carbohydrates are used as chemical probes or in glycosylation reactions, this compound stands out for its therapeutic potential .

生物活性

3-Deoxy-3-fluoro-D-glucitol (3-FG) is a fluorinated analog of glucose that has garnered attention in biological research due to its unique metabolic pathways and potential applications in medical imaging and therapeutic strategies. This article explores the biological activity of 3-FG, focusing on its metabolism, physiological effects, and implications for research and clinical applications.

Overview of Metabolism

3-FG undergoes metabolism primarily through oxidation and reduction rather than traditional glycolytic pathways. Research indicates that it is converted into several metabolites, including 3-deoxy-3-fluoro-D-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-fructose (3-FF) via aldose reductase and sorbitol dehydrogenase, respectively. These metabolic processes have been observed in various tissues, including cerebral tissue in rats .

Key Metabolites

Species Dependency

The metabolic fate of 3-FG can vary significantly across species. For instance, studies have shown that tissue accumulation of 3-FG and its derivatives is influenced by species-specific enzymatic activities. In rats, doses as high as 5 g/kg have been reported to be non-toxic, suggesting a favorable safety profile for further exploration .

Physiological Effects

Research has demonstrated that 3-FG can influence glycogen synthesis and storage. In studies involving the locust Locusta migratoria, 3-FG was incorporated into glycogen and trehalose in fat body and flight muscle tissues. This incorporation was confirmed through radio-chromatographic analysis and nuclear magnetic resonance (NMR), indicating that fluorinated compounds can participate in energy storage mechanisms within these organisms .

Noninvasive Imaging Applications

The unique properties of 3-FG make it a candidate for noninvasive imaging techniques such as positron emission tomography (PET). Its metabolic pathways allow for the visualization of glucose metabolism in vivo. Studies utilizing fluorine-19 NMR have provided insights into the dynamic behavior of 3-FG in living organisms, particularly in assessing cerebral glucose metabolism .

Case Study: Rat Brain Metabolism

In a study using fluorine-19 NMR to investigate the metabolism of 3-FG in rat brains, researchers found that it accumulates preferentially in regions associated with high glucose utilization. The results suggested that this compound could serve as a valuable tracer for studying metabolic disorders affecting brain function .

Case Study: Locust Energy Storage

Another significant study focused on the incorporation of 3-FG into glycogen and trehalose in locusts. The findings revealed that this compound not only integrates into energy storage pathways but also influences metabolic rates during flight, highlighting its role in energy management in insects .

属性

IUPAC Name |

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-ARQDHWQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3FGL contribute to the toxicity of 3FG in locusts?

A: Research indicates that 3FGL, a metabolite of 3FG, exhibits a dual interaction with the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase) in locusts []. This enzyme plays a crucial role in sorbitol metabolism, a pathway previously undetected in these insects. 3FGL acts both as a competitive inhibitor and a substrate for sorbitol dehydrogenase. As a competitive inhibitor, 3FGL hinders the enzyme's activity with a Ki of 8 × 10⁻² M, effectively blocking the normal metabolic pathway of sorbitol. Simultaneously, 3FGL acts as a substrate with a Km of 0.5 M, potentially leading to the accumulation of unusual metabolites. This dual behavior disrupts the delicate metabolic balance within the locust, contributing to the observed toxicity of the parent compound, 3FG [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。